molecular formula C12H13NO B11904761 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11904761
M. Wt: 187.24 g/mol
InChI Key: NDCWTGJFSAZFHY-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 887122-90-9) is a high-purity chemical building block featuring the privileged indole scaffold fused to a cyclopentane ring . This specific molecular architecture makes it a valuable intermediate in organic and medicinal chemistry research for constructing more complex, biologically active molecules . The tetrahydrocyclopenta[b]indole core is a structure of significant interest, with published scientific literature detailing related compounds that exhibit a range of pharmacological activities. For instance, certain substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives have been identified as useful in the treatment of autoimmune and inflammatory disorders . As a key synthetic precursor, this compound enables researchers to explore new chemical space in drug discovery programs, particularly in the development of potential therapeutics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C12H13NO/c1-14-11-7-3-5-9-8-4-2-6-10(8)13-12(9)11/h3,5,7,13H,2,4,6H2,1H3

InChI Key

NDCWTGJFSAZFHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC3=C2CCC3

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The one-pot process involves:

  • Hydrazine formation : Reacting 4-methoxyphenylhydrazine with cyclopentanone to generate the hydrazone intermediate.

  • Cyclisation : Treating the hydrazone with a Brønsted acid (e.g., H2SO4 in acetic acid) at 80–100°C to induce indole ring formation.

  • Annulation : Introducing a cyclopentyl group via N-alkylation using 1,4-dibromobutane in the presence of K2CO3, achieving ring closure to form the tetrahydrocyclopenta[b]indole framework.

Key parameters:

  • Yield : 65–72% for analogous substrates.

  • Regioselectivity : Controlled by electronic effects of the methoxy group, directing cyclisation to the C5 position.

Morita-Baylis-Hillman (MBH) Adduct-Mediated Synthesis

The MBH reaction provides a stereoselective pathway to access cyclopenta[b]indoles, as demonstrated in the synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid.

Stepwise Synthesis Protocol

  • MBH Adduct Preparation :

    • Reacting methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)methyl]acrylate with indole in acetonitrile under reflux (82% yield).

  • Reductive Cyclisation :

    • Treating the adduct with NaBH4 in THF, followed by trifluoromethanesulfonic acid to induce cyclisation (70% overall yield).

  • Methoxy Group Introduction :

    • For C5 methoxy substitution, 5-methoxyindole is used as the starting material, with the MBH adduct formed using methyl acrylate and 4-methoxybenzaldehyde.

Critical Data :

StepConditionsYield (%)
MBH Adduct FormationAcetonitrile, reflux, 24 h82
Reductive CyclisationNaBH4, THF, 0°C → rt, 2 h70

Cycloaddition Strategies

(4 + 3) Cycloaddition for Ring Formation

While primarily used for cyclohepta[b]indoles, this method can be adapted for cyclopenta systems by modifying the diene and ketone components:

  • Diene : Ethyl 7-methoxy-4H-furo[3,2-b]indole-4-carboxylate.

  • Ketone : 2-Bromocyclopentan-1-one.

  • Conditions : TFE (trifluoroethanol), rt, 12 h.

Outcome :

  • Yield : 68–72% for analogous substrates.

  • Limitation : Requires pre-functionalized indole derivatives.

Reductive Alkylation and Ring-Closing Metathesis

Tandem Reductive Alkylation

A patent-derived method for substituted cyclopenta[b]indoles involves:

  • Alkylation : Reacting 5-methoxyindole with 4-bromopentanal in DMF using Cs2CO3.

  • Reduction : Hydrogenation over Pd/C (10 atm H2) to saturate the cyclopentene intermediate.

Optimization Insights :

  • Catalyst : Pd/C outperforms Raney Ni in minimizing dehalogenation side reactions.

  • Solvent : DMF enhances solubility of polar intermediates.

Comparative Analysis of Methodologies

MethodYield Range (%)Key AdvantagesLimitations
Fischer Indolisation65–72Scalability, one-pot operationRequires harsh acidic conditions
MBH Adduct Route70–82High stereoselectivity, mild conditionsMulti-step purification required
Cycloaddition68–72Atom economy, rapidLimited substrate scope
Reductive Alkylation60–68Simple setup, commercial reagentsModerate regioselectivity

Mechanistic Considerations

Role of Methoxy Substituents

The electron-donating methoxy group at C5 directs electrophilic substitution during cyclisation steps. In MBH adducts, the methoxy group stabilizes transition states through resonance, favoring cyclopenta ring formation.

Stereochemical Outcomes

X-ray crystallography data for related compounds (e.g., 3-(3,4,5-trimethoxyphenyl) derivatives) reveal a trans configuration between the carboxylic acid and cyclopentane substituents . This suggests that similar stereoselectivity would govern 5-methoxy analogues.

Chemical Reactions Analysis

5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include Pd/C for reduction and molecular bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole. For instance, a study synthesized new α-indolylacrylate derivatives from indoles and pyruvates, revealing promising anticancer activity with an IC50 value of 9.73 μM for one derivative . This indicates that compounds containing the indole core, including those derived from this compound, may serve as lead compounds in the development of novel anticancer drugs.

Synthesis of Functionalized Compounds

The compound has also been utilized in the synthesis of functionalized tetrahydroquinoline derivatives that incorporate indole scaffolds. These derivatives are synthesized through a chemoselective annulation process involving aza-ortho-quinone methides and bifunctional acyclic olefins under mild conditions . The resulting products exhibit a range of biological activities, making them suitable candidates for further pharmacological evaluation.

Development of Anti-inflammatory Agents

Substituted derivatives of this compound have been explored for their potential use in treating autoimmune and inflammatory disorders. A patent describes the synthesis of substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives that demonstrate efficacy against such conditions . This application underscores the compound's versatility in medicinal chemistry.

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Research indicates that indole-based compounds can influence various cellular pathways involved in cancer progression and inflammation . This knowledge can guide the design of more effective analogs with enhanced bioactivity.

Case Studies and Research Findings

StudyFindingsApplications
New α-indolylacrylate derivatives showed promising anticancer activity (IC50 = 9.73 μM).Potential anticancer drug development.
Efficient synthesis of tetrahydroquinoline derivatives with indole scaffolds achieved high yields (>20:1 dr).Development of biologically active compounds.
Substituted tetrahydrocyclopenta[b]indole derivatives exhibited anti-inflammatory properties.Treatment for autoimmune disorders.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter molecular weight, physical state, and purity. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) HPLC Purity Reference
5-MeO-THCPI 5-OCH₃ C₁₂H₁₃NO 187.24 Solid Not reported >97%*
3-Azido-4-(4-methoxybenzyl)-THCPI (2p) 3-N₃, 4-(4-MeO-benzyl) C₂₀H₁₉N₃O 318.39 Brown oil Not applicable Not reported
4-(4-Methoxybenzyl)-THCPI (26e) 4-(4-MeO-benzyl) C₁₉H₁₉NO 291.36 White powder 62–64 Not reported
N-(4-Chloro-2-(7-MeO-THCPI-3-yl)phenyl)thiophene-2-sulfonamide (4w) 7-MeO, 3-sulfonamide C₂₂H₂₀ClN₂O₃S₂ 484.98 Off-white solid 153–155 91.2%

*Inferred from similar methoxy-substituted indoles in .

Key Observations :

  • Methoxy groups at the 5- or 7-positions (e.g., 5-MeO-THCPI vs. 4w) reduce symmetry, leading to lower melting points compared to non-polar analogs.
  • Bulky substituents (e.g., sulfonamide in 4w) increase molecular weight and reduce volatility.
Ring Size and Saturation Effects

Variations in ring size and saturation modulate steric and electronic properties:

Compound Name Ring System Key Structural Feature Reactivity Notes
5-MeO-THCPI Cyclopentane + indole Fully saturated cyclopentane ring Prone to oxidation at the indole NH
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole (26f) Cycloheptane + indole Larger 7-membered saturated ring Enhanced conformational flexibility
1,2,3,4-Tetrahydro-β-carboline Pyridine + indole Partially unsaturated pyridine ring Basic NH site for protonation

Key Observations :

  • Larger rings (e.g., cyclohepta[b]indole in 26f) exhibit greater flexibility but reduced aromaticity compared to THCPI derivatives .
  • Saturation in the cyclopentane ring (as in 5-MeO-THCPI) stabilizes the structure against ring-opening reactions observed in fully unsaturated indoles .
Reactivity and Functionalization

The methoxy group at position 5 directs electrophilic substitution to the 6- and 4-positions of the indole ring due to its electron-donating nature. Comparative reactivity

Reaction Type 5-MeO-THCPI 5-Bromo-THCPI (CAS: 327021-88-5) 3-Azido-THCPI (2q)
Friedel-Crafts Acylation Occurs at C4/C6 Halogen hinders electrophilic attack Azido group deactivates the ring
Oxidation Forms indole-5-quinone derivatives Bromine stabilizes against oxidation Azide decomposition at high temperatures
Reduction Cyclopentane ring remains intact Bromine replaced via catalytic hydrogenation Azide reduced to amine

Key Observations :

  • Bromine substituents (e.g., 5-Bromo-THCPI) enhance stability but limit further functionalization .
  • Azido groups (e.g., 2q) enable click chemistry but require careful handling due to thermal instability .

Biological Activity

5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's structure, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol
  • Structural Features : The compound features a methoxy group at the fifth position of a tetrahydrocyclopenta structure fused with an indole moiety. This unique configuration enhances its solubility and bioactivity compared to other indole derivatives.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Anticancer Properties : The compound has been studied for its potential as an anti-cancer agent. It interacts with various cellular pathways that regulate cell proliferation and apoptosis, showing promise in inhibiting cancer cell growth.
  • Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Serotonin Receptor Interaction : The compound's interactions with serotonin receptors imply potential applications in managing mood disorders, which could lead to new therapeutic strategies for depression and anxiety.

The biological activity of this compound is attributed to its ability to modulate various molecular targets:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
  • Receptor Binding : The compound's structure allows it to bind effectively to serotonin receptors, influencing neurotransmitter activity and potentially affecting mood regulation .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indoleMethoxy group at position 7Exhibits different receptor binding properties
1,2,3,4-Tetrahydrocyclopenta[b]indoleLacks methoxy substitutionServes as a basic scaffold for further modifications
6-Bromo-1,2,3-trihydrocyclopenta[b]indoleBrominated at position 6Increased reactivity due to halogen substitution

The unique methoxy substitution at position five distinguishes this compound from its analogs by potentially enhancing its solubility and bioactivity compared to other related compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction mechanisms. The IC50 values varied depending on the cancer type but were generally in the low micromolar range .
  • Neuroprotective Studies : Research involving animal models of neurodegeneration showed that treatment with this compound resulted in reduced markers of oxidative stress and inflammation in neural tissues .
  • Serotonergic Activity : In vitro assays indicated that the compound acts as a partial agonist at serotonin receptors (specifically 5-HT1A), which could explain its potential antidepressant effects observed in behavioral tests .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole?

  • Methodology : The compound is typically synthesized via condensation reactions using 3-formylindole-2-carboxylic acid derivatives. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate with nucleophilic reagents (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 3–5 hours at reflux) are critical for optimal yield .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at 0–6°C in airtight, light-protected containers. Moisture-sensitive derivatives require desiccants. Purity (>95%) should be verified via HPLC before use, as impurities can accelerate degradation .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodology : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm the methoxy group and tetrahydrocyclopenta[b]indole scaffold. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

  • Methodology : Discrepancies may arise from polymorphic forms or hydrate formation (e.g., 0.2-hydrate in ). Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography to confirm hydrate structures. Cross-validate with NMR and elemental analysis .

Q. What strategies optimize the synthesis yield when introducing heterocyclic moieties (e.g., thiazole rings)?

  • Methodology : For thiazole-functionalized derivatives, employ Method A ( ): Reflux 3-formylindole-2-carboxylic acid with 2-aryl-aminothiazol-4(5H)-one (1.1 equiv) in acetic acid. Sodium acetate (2.0 equiv) enhances cyclization efficiency. Monitor reaction progress via TLC and recrystallize products from DMF/acetic acid mixtures to improve purity .

Q. How can regioselectivity challenges during functionalization of the indole core be addressed?

  • Methodology : Use directing groups (e.g., methyl esters at C-2) to control electrophilic substitution. For example, methyl 5-fluoro-3-formylindole-2-carboxylate () directs reactions to the C-5 position. Computational modeling (DFT) can predict reactive sites .

Q. What analytical approaches distinguish between tautomeric forms in solution?

  • Methodology : Variable-temperature NMR (VT-NMR) and UV-Vis spectroscopy can detect tautomeric equilibria. For instance, enol-keto tautomerism in 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives () is pH-dependent and monitored via 1H^1H-NMR shifts in DMSO-d6_6 .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Methodology : Variability may stem from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using controls like 5-methoxyindole derivatives () as benchmarks. Validate results via dose-response curves and statistical replicates .

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